![molecular formula C21H26N2O4S B2448811 N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1185079-21-3](/img/structure/B2448811.png)
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. It is a small molecule compound that targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a critical role in energy production and biosynthesis in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being evaluated as a potential treatment for various types of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones : Galeazzi et al. (1996) demonstrated the use of Mn(III)-mediated intramolecular cyclization of N-(2-alken-1-yl)amides for synthesizing diastereomerically pure pyrrolidin-2-ones, useful in creating biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).
Molecular Structure Analysis : Rodier et al. (1993) investigated the molecular structure of a compound similar to the title compound, providing insights into its planar geometry and intramolecular hydrogen bonding, which could be relevant in understanding its reactivity and interactions (Rodier, Robert, Robert-Piessard, & Baut, 1993).
Pharmacological Applications
Nootropic Agent Analysis : Fujimaki et al. (1988) developed a method for determining a novel nootropic agent similar to the title compound in human serum and urine, suggesting its potential application in cognitive enhancement or treatment of neurological conditions (Fujimaki, Sudo, & Tachizawa, 1988).
Anticonvulsant Properties : Severina et al. (2020) synthesized derivatives of 4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, demonstrating moderate anticonvulsant activity, indicating the potential application of related compounds in treating seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Miscellaneous Applications
Ultrasonic Synthesis Methods : Almarhoon et al. (2020) discussed the use of ultrasonication for synthesizing N-cyanoacylation and N-substituted pyridinone derivatives, highlighting an eco-friendly alternative to conventional methods, which could be applied to the synthesis of related compounds (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Anticancer Activity : Berest et al. (2011) synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found one compound particularly active against non-small cell lung and CNS cancer cell lines, suggesting a potential application of similar compounds in cancer therapy (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets, leading to apoptosis of tumor cells . This suggests that this compound may also function as a kinase inhibitor, disrupting the normal function of its targets and leading to cell death .
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-10-18(11-9-14)28(26,27)20-15(2)12-16(3)23(21(20)25)13-19(24)22-17-6-4-5-7-17/h8-12,17H,4-7,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDHDCFSTITCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.